3-amino-2-(2-(4-chlorophenyl)-2-oxoethyl)-1H-isoindol-2-ium bromide
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Overview
Description
Scientific Research Applications
Catalytic Applications :
- The bis-ionic liquid derivative of this compound, 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br), has been used as a catalyst for synthesizing novel benzoxazoles. This methodology is noted for its advantages like solvent-free conditions, excellent yields, simple procedures, mild conditions, and reduced environmental impact (Nikpassand, Zare Fekri, & Farokhian, 2015).
Antineoplastic Agents :
- Certain derivatives, such as 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, have been synthesized and their antitumor activity studied. One derivative, 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide, showed significant antitumor potential on human cancer cell lines (Potikha & Brovarets, 2020).
Synthesis of Radioactive Compounds :
- This compound has been used in the synthesis of iodine-131 labeled centrally acting drugs. It involves a reaction where labeled iodine monochloride reacts with substituted phthalimide and has applications in medical imaging (Braun, Shulgin, Braun, & Sargent, 1977).
Halogen Bonding in Supramolecular Chemistry :
- The compound plays a role in the study of halogen bonding and its impact on supramolecular assembly. These studies focus on understanding how halogen bonds, such as C–Br⋯OCcarbonyl and C–Br⋯Naromatic, influence the aggregation of macrocycles and other structures (Mocilac & Gallagher, 2014).
Molecular Structure Analysis :
- The molecular structure and properties like hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a related compound, have been extensively studied. These studies are crucial in understanding the electronic and structural characteristics of such compounds (Kumar et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-(4-chlorophenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O.BrH/c17-13-7-5-11(6-8-13)15(20)10-19-9-12-3-1-2-4-14(12)16(19)18;/h1-8,18H,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZTIOXCGADIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=C(C=C3)Cl)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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